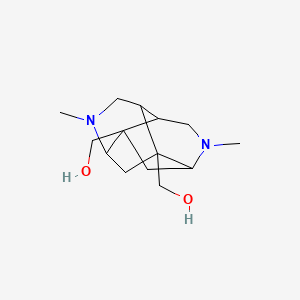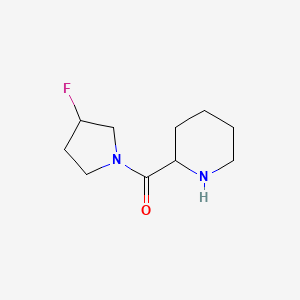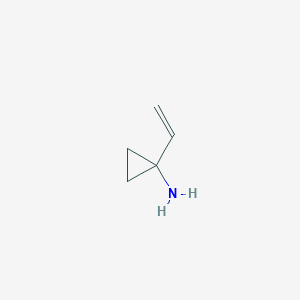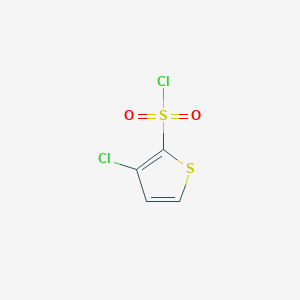
3-Chlorothiophene-2-sulfonyl chloride
Overview
Description
3-Chlorothiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 633305-21-2 . It has a molecular weight of 217.1 .
Molecular Structure Analysis
The molecular formula of this compound is C4H2Cl2O2S2 . Unfortunately, the specific 3D structure or other detailed structural information is not available in the sources I found.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources I found, sulfonyl chlorides in general are known to participate in various chemical reactions. For instance, they can undergo desulfitative functionalizations, enabling catalytic C–C and C–X bond construction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.1 . The boiling point and other physical properties are not specified in the sources I found.Scientific Research Applications
Synthesis of Thiophenesulfonamides
- Research has shown that mono-and dihalothiophenesulfonyl chlorides, like 3-Chlorothiophene-2-sulfonyl chloride, can be converted into thiophenesulfonamides using aqueous ammonia. These sulfonamides are studied for their structure and composition using various physicochemical methods, including GC-MS and NMR spectroscopy (Rozentsveig et al., 2007).
Reactions with Amines and Hydrazine
- Thiophene-2-sulfonyl chloride, a related compound, has been reacted with amines, hydrazine, and sodium azide. This research explores the synthesis of various thiophenesulfonyl derivatives and their chemical properties (Cremlyn et al., 1981).
Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones
- Polymer-supported sulfonyl chloride, a class to which this compound belongs, is used in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones. These compounds, particularly those of high enantiopurity, have potential applications in drug development (Holte et al., 1998).
Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides
- A method for oxidizing heteroaromatic thiols to sulfonyl chloride at low temperatures has been developed, which is relevant to the synthesis of sulfonyl fluorides and sulfonamides, potentially useful in parallel chemistry efforts (Wright & Hallstrom, 2006).
Synthesis of Sulfonated Benzothiophenes
- Electrochemical sulfonylation/cyclization of 2-alkynylthioanisoles with sodium sulfinates under metal-free conditions has been developed, which leads to the synthesis of 3-sulfonated benzothiophenes. This process is relevant to the field of sulfonyl chlorides, including this compound (Zhang et al., 2021).
Catalysis in Friedel-Crafts Sulfonylation
- Research on 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as catalysts for Friedel-Crafts sulfonylation reactions involving benzene and substituted benzenes with sulfonyl chlorides, including 4-methyl benzenesulfonyl chloride, has shown enhanced reactivity and almost quantitative yields of diaryl sulfones (Nara et al., 2001).
Photoredox-Catalyzed Cascade Annulation
- A photoredox-catalyzed cascade annulation process involving methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides has been developed. This synthesis method results in benzothiophenes and benzoselenophenes (Yan et al., 2018).
Safety and Hazards
Future Directions
While specific future directions for 3-Chlorothiophene-2-sulfonyl chloride are not detailed in the sources I found, research in the field of sulfonyl chlorides is active and ongoing. For instance, new facets of sulfone reactivity are being explored to expand the flexibility of C–S bonds . This could potentially lead to impactful improvements in the use of sulfones like this compound in catalytic desulfitative C–C and C–X bond formation .
Mechanism of Action
Target of Action
It is known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophiles in various biochemical contexts .
Mode of Action
3-Chlorothiophene-2-sulfonyl chloride, like other sulfonyl chlorides, is likely to undergo electrophilic substitution reactions . In these reactions, the sulfonyl chloride acts as an electrophile, reacting with nucleophiles. This can lead to the formation of various substituted thiophene derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be influenced by factors such as pH and the presence of nucleophiles. Additionally, the compound needs to be stored at 4°C, away from moisture , indicating that it may be sensitive to heat and humidity.
Biochemical Analysis
Biochemical Properties
3-Chlorothiophene-2-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the sulfonation process. Sulfonation is an important reaction in the metabolism of numerous xenobiotics, drugs, and endogenous compounds. The addition of a sulfonate moiety to a compound increases its water solubility and decreases its biological activity . This compound interacts with enzymes such as sulfotransferases (SULTs), which catalyze the transfer of a sulfonate group to hydroxyl or amino groups of substrates . These interactions are crucial for the detoxification and excretion of various compounds.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with sulfotransferases can lead to changes in the levels of metabolites and influence metabolic flux . Additionally, it may impact cell function by altering the activity of specific enzymes and proteins involved in cellular signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with sulfotransferases, leading to the transfer of a sulfonate group to target molecules . This process can result in the inhibition or activation of specific enzymes, changes in gene expression, and alterations in cellular signaling pathways. The compound’s ability to form covalent bonds with biomolecules is a key aspect of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under specific storage conditions, such as being kept at 4°C and away from moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced detoxification and excretion of xenobiotics. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects and dose-response relationships are important considerations in these studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with sulfotransferases . These enzymes catalyze the transfer of sulfonate groups to target molecules, leading to increased water solubility and decreased biological activity. The compound’s role in these pathways is crucial for the detoxification and excretion of xenobiotics and other compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The compound’s activity and function are closely linked to its localization within the cell.
properties
IUPAC Name |
3-chlorothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O2S2/c5-3-1-2-9-4(3)10(6,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQWIDZBMUWIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
633305-21-2 | |
| Record name | 3-chlorothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




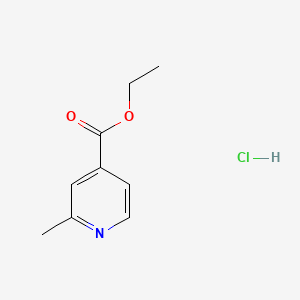


![[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1463907.png)
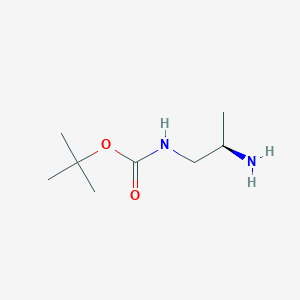
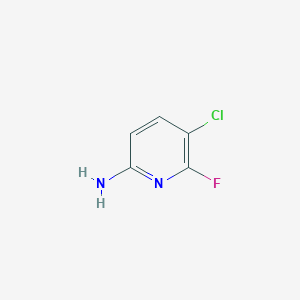
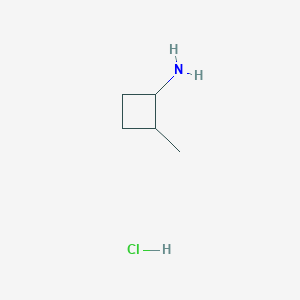

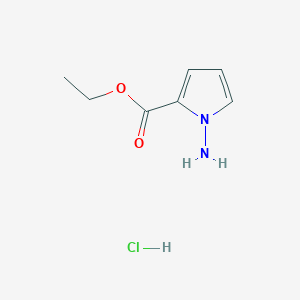
![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1463916.png)
